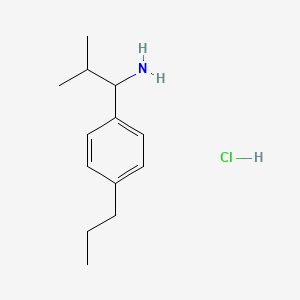

2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride

Description

2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a branched alkylamine backbone and a 4-propylphenyl aromatic group. The compound’s structure combines lipophilic (propylphenyl) and hydrophilic (amine hydrochloride) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-methyl-1-(4-propylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-4-5-11-6-8-12(9-7-11)13(14)10(2)3;/h6-10,13H,4-5,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWMIXSBUYEUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride, also known as a propargylamine derivative, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This compound features a complex structure that includes a central propane chain with a methyl group and a propylphenyl moiety, contributing to its unique pharmacological properties. The molecular formula is C13H21N·HCl, with a molecular weight of approximately 227.78 g/mol.

The hydrochloride form enhances the solubility and stability of the compound, making it suitable for various biological applications. Its structural characteristics allow it to participate in significant organic reactions, particularly in the synthesis of propargylamines, which are valuable in medicinal chemistry.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit neuroprotective properties. These activities are primarily attributed to their effectiveness against neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The propargylamine structure is known to inhibit monoamine oxidase (MAO), which is implicated in the pathophysiology of these conditions.

Table 1: Summary of Biological Activities

Neuroprotective Effects

Studies have shown that compounds related to this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. In vitro assays demonstrated that these compounds reduce the levels of amyloid-beta (Aβ) peptides, which are known to accumulate in Alzheimer's disease.

Case Study: In Vivo Efficacy

In a transgenic mouse model of tauopathy, treatment with propargylamine derivatives resulted in reduced neurofibrillary degeneration and improved cognitive function. This was linked to decreased levels of neuroinflammatory markers and enhanced autophagy processes within neuronal cells .

The mechanisms by which this compound exerts its effects include:

- MAO Inhibition : By inhibiting monoamine oxidase, the compound increases levels of neurotransmitters like serotonin and dopamine, which can alleviate symptoms associated with depression and cognitive decline.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, reducing oxidative stress that contributes to neuronal damage.

- Regulation of Aβ Production : It modulates the enzymatic activity related to Aβ production, thereby potentially lowering its neurotoxic effects.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound beyond neurodegeneration. For instance, it has been investigated for its anti-inflammatory properties, showing promise in modulating pathways involved in chronic inflammation .

Table 2: Research Findings on Biological Activity

| Study | Findings | |

|---|---|---|

| Neuroprotective assays | Reduced apoptosis in neuronal cells | Potential treatment for AD |

| In vivo studies | Improved cognitive function in mouse models | Efficacy against tauopathy |

| Anti-inflammatory assays | Decreased levels of pro-inflammatory cytokines | Possible use in chronic diseases |

Scientific Research Applications

Organic Synthesis

2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride is primarily utilized in the solvent-free synthesis of propargylamines , which are crucial in pharmaceutical applications. The synthesis involves A3 and KA2 coupling reactions that align with green chemistry principles, promoting efficiency and reducing environmental impact.

Table 1: Propargylamines Derived from this compound

| Compound Name | Structure Characteristics | Therapeutic Uses |

|---|---|---|

| Pargyline | Propargylamine derivative | Treatment of Parkinson's disease; irreversible MAO inhibitor |

| Rasagiline | Selective MAO-B inhibitor | Potent treatment for Parkinson's disease |

| Selegiline | Propargylamine | Neuroprotective effects in Parkinson's disease |

These derivatives have shown effectiveness against neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases , highlighting the compound's therapeutic potential.

Thermophysical Research

The compound is also employed in obtaining critically evaluated thermophysical property data, essential for various industrial applications. Understanding its behavior under different temperatures and pressures aids in designing more efficient industrial processes.

Case Study 1: Neuroprotective Properties

A study investigating the neuroprotective effects of propargylamines derived from this compound demonstrated significant reductions in neurodegeneration markers in animal models of Parkinson's disease. The results indicated that these compounds could enhance neuronal survival and function, providing a basis for further clinical investigations.

Case Study 2: Green Chemistry Synthesis

Research focused on the solvent-free synthesis methods using this compound reported improved yields and reduced waste compared to traditional methods. This aligns with current trends in sustainable chemistry, emphasizing the importance of environmentally friendly practices in pharmaceutical manufacturing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in aromatic substituents and backbone modifications. Key examples include:

1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS 1803588-71-7)

- Molecular Formula : C₁₀H₁₅ClFN

- Molecular Weight : 203.69 g/mol

- Key Differences: Replaces the 4-propyl group with a fluorine atom at the para position. Reduced steric bulk may improve solubility but decrease membrane permeability relative to the target compound .

1-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride

- Key Differences :

2-Phenyl-1-propanamine Hydrochloride (CAS 20388-87-8)

- Key Differences :

Physicochemical and Chromatographic Properties

| Compound Name | Substituent | Molecular Weight (g/mol) | Relative Retention Time (RRT) | Key Applications/Notes |

|---|---|---|---|---|

| 2-Methyl-1-(4-propylphenyl)propan-1-amine HCl | 4-propylphenyl | ~241.8 (estimated) | Not reported | Discontinued; limited data |

| 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl | 4-fluorophenyl | 203.69 | Not reported | Research use; available from suppliers |

| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine HCl | 4-methoxyphenyl | 241.76 | Not reported | Methoxy group enhances electron density; potential CNS activity |

| Fluoxetine Hydrochloride | 4-(Trifluoromethyl)phenoxy | 345.79 | RRT = 2.64 (reference standard) | SSRI; well-characterized pharmacopeial profile |

Notes:

Preparation Methods

Reaction Scheme Summary

- Substitution Step: Reaction of substituted benzyl chloride (e.g., 4-propylbenzyl chloride) with isobutyronitrile in the presence of a strong organic base such as lithium diisopropylamide or n-butyllithium to form a substituted nitrile intermediate.

- Carbamate Formation: Conversion of the nitrile intermediate to a benzyl carbamate ester.

- Catalytic Hydrogenolysis: Under catalyst influence (e.g., Pd/C), the carbamate ester is hydrogenolyzed at room temperature in solvents like methanol, ethanol, tetrahydrofuran, or toluene to yield the free amine.

- Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Advantages and Yields

- The overall yield for the four-step process approaches 50%, which is significantly higher than earlier methods (~15%).

- Avoids the use of highly toxic reagents such as sodium cyanide.

- Raw materials are inexpensive and readily available.

- The process is operationally simple and scalable for industrial production.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Substituted benzyl chloride + isobutyronitrile + organic base (LDA, n-BuLi) | Molar ratio 1:1–3, base choice affects conversion |

| 2 | Conversion to carbamate ester | Standard carbamation procedures |

| 3 | Catalyst (Pd/C or similar), solvent (MeOH, EtOH, THF, toluene), room temperature | Catalyst enables mild conditions |

| 4 | HCl treatment | Formation of hydrochloride salt |

Catalytic Amination of 2-Amino-2-Methyl-1-Propanol (Alternative Route)

Reaction Scheme Summary

- Starting from 2-amino-2-methyl-1-propanol, catalytic amination under hydrogen atmosphere in the presence of a metal catalyst (Raney Ni or Co) in a high-pressure autoclave.

- Reaction conditions: 160–220 °C, 2.0–3.0 MPa hydrogen pressure, with liquid ammonia as solvent/reactant.

- Reaction time: 6–15 hours.

- Post-reaction filtration removes catalyst, followed by distillation to isolate pure 2-methyl-1,2-propane diamine, a closely related compound.

Advantages

- Cleaner synthesis with fewer steps.

- Raw material is stable and less toxic.

- The process is amenable to continuous operation, reducing production costs.

- High selectivity (80–85%) and transformation efficiency (55–63%) reported.

Representative Experimental Data

| Embodiment | 2-Amino-2-Methyl-1-Propanol (g) | Catalyst (g) | H2 Pressure (MPa) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 110 | 3.3 (Raney Ni) | 2.0 | 185 | 8 | 55.2 | 81.0 |

| 2 | 95 | 2.9 (Raney Ni) | 3.0 | 195 | 8 | 59.5 | 85.6 |

| 3 | 95 | 4.8 (Raney Ni) | 3.0 | 185 | 12 | 63.5 | 83.8 |

| 4 | 95 | 2.9 (Raney Ni) | 3.0 | 205 | 12 | 57.5 | 80.8 |

Product Purity

- Purity of isolated 2-methyl-1,2-propane diamine exceeds 99%.

- Water content below 1%.

Analytical Characterization of Products

- Infrared (IR) Spectroscopy: Characteristic peaks observed at 3353, 3286, 2963 cm⁻¹ indicating amine and alkyl groups.

- Nuclear Magnetic Resonance (NMR): Proton NMR shows methyl and methylene signals consistent with the expected structure; Carbon NMR confirms carbon environments.

- Mass Spectrometry (MS): Fragment ions at m/z 27, 30, 41, 42, 56, 58, 72, 89 support molecular structure.

Summary and Recommendations

| Preparation Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Four-step carbamate route | ~50 | Higher yield, mild conditions, scalable, avoids toxic reagents | Multi-step, requires strong bases |

| Catalytic amination of amino alcohol | 55–63 | Cleaner, fewer steps, continuous operation, high purity | Requires high-pressure autoclave and hydrogen |

Both methods provide viable routes to synthesize 2-methyl-1-(4-propylphenyl)propan-1-amine hydrochloride or closely related amines. The choice depends on available equipment, desired scale, and safety considerations.

Q & A

Q. What synthetic methods are optimal for preparing 2-methyl-1-(4-propylphenyl)propan-1-amine hydrochloride, and how can reaction conditions be optimized for purity?

Methodological Answer: The synthesis typically involves reductive amination of a ketone precursor (e.g., 2-methyl-1-(4-propylphenyl)propan-1-one) with an amine source (e.g., ammonia or methylamine) using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) as reducing agents. Key parameters to optimize include:

- Temperature: Maintain 0–25°C to minimize side reactions.

- pH: Adjust to 6–7 using acetic acid for protonation of the intermediate imine.

- Purification: Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate the hydrochloride salt .

Data Table:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reducing Agent | STAB (1.2 eq) | >90% yield, <5% impurities |

| Reaction Time | 12–24 hrs | Longer times reduce unreacted ketone |

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Verify the presence of the propylphenyl group (δ 7.2–7.4 ppm aromatic protons) and methyl branch (δ 1.2–1.4 ppm for CH3).

- X-ray Crystallography: Resolve stereochemistry and salt formation (Cl⁻ counterion interactions) .

- HPLC-MS: Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility: Freely soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt. Use phosphate-buffered saline (PBS, pH 7.4) for biological assays .

- Stability: Store at –20°C in desiccated conditions. Degradation occurs >40°C or in basic media (pH >8), forming free amine and oxidation byproducts .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

Methodological Answer: For chiral analogs (e.g., R/S isomers), employ:

- Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (80:20) + 0.1% diethylamine.

- Crystallization with Chiral Resolving Agents: Co-crystallize with dibenzoyl-D-tartaric acid to isolate enantiomers with >99% ee .

Q. What strategies identify biological targets for this compound in neuropharmacological studies?

Methodological Answer:

- Radioligand Binding Assays: Screen against serotonin (5-HT2A) and dopamine (D2) receptors, given structural similarities to arylalkylamine pharmacophores.

- Molecular Dynamics Simulations: Model interactions with receptor binding pockets (e.g., hydrophobic interactions with the propylphenyl group) .

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for analogs?

Methodological Answer:

- Meta-Analysis of Substituent Effects: Compare para-propyl (target compound) vs. meta-fluoro () analogs to assess electronic/steric contributions.

- Free-Wilson Analysis: Quantify substituent contributions to biological activity using regression models .

Q. What degradation pathways occur under accelerated stability testing, and how are byproducts characterized?

Methodological Answer:

- Forced Degradation Studies: Expose to UV light (ICH Q1B) and acidic/alkaline conditions. Monitor via LC-MS:

- Oxidation: Forms N-oxide derivatives (m/z +16).

- Hydrolysis: Yields 4-propylbenzaldehyde (m/z 148.2) .

Data Table:

| Condition | Major Degradant | m/z | Mitigation Strategy |

|---|---|---|---|

| pH 9, 70°C | 4-propylbenzaldehyde | 148.2 | Stabilize with antioxidants (e.g., BHT) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.